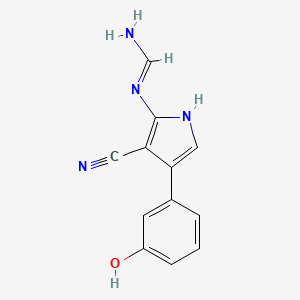
N'-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine is a complex organic compound characterized by the presence of a cyano group, a hydroxyphenyl group, and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the cyano and hydroxyphenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while reduction of the cyano group produces amine derivatives.
Aplicaciones Científicas De Investigación
N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.
Comparación Con Compuestos Similares
N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine can be compared with other similar compounds, such as:
- N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)acetamidine
- N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)benzamidine
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the cyano, hydroxyphenyl, and pyrrole groups in N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine distinguishes it from its analogs, offering distinct advantages in specific research and industrial applications.
Propiedades
Fórmula molecular |
C12H10N4O |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
N'-[3-cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-yl]methanimidamide |
InChI |
InChI=1S/C12H10N4O/c13-5-10-11(6-15-12(10)16-7-14)8-2-1-3-9(17)4-8/h1-4,6-7,15,17H,(H2,14,16) |
Clave InChI |
SLQSTHIRPGOYKO-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)C2=CNC(=C2C#N)/N=C/N |
SMILES canónico |
C1=CC(=CC(=C1)O)C2=CNC(=C2C#N)N=CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-1-Benzopyran-2-one, 3-[[(phenylmethyl)amino]methyl]-](/img/structure/B15164873.png)
![6-[(4-Methoxyphenyl)methoxy]pyridine-2-carboximidamide](/img/structure/B15164879.png)
![Pyridazino[3,4-b]quinoxalin-3(2H)-one, 1,4-dihydro-](/img/structure/B15164884.png)
![Phenol, 4-[(2-bromophenyl)azo]-2,6-difluoro-](/img/structure/B15164898.png)
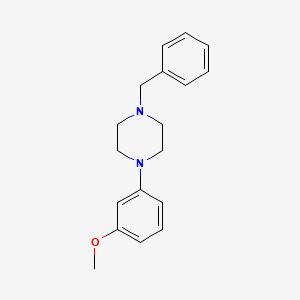
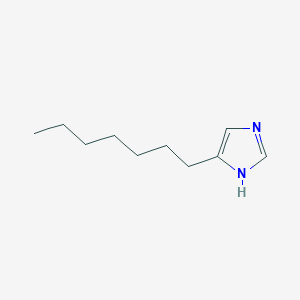
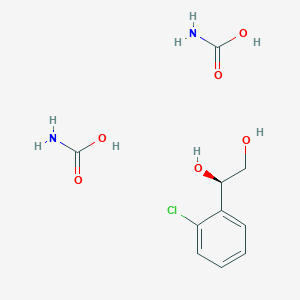
![1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane)](/img/structure/B15164921.png)
![2,3-Bis{[4-(trifluoromethyl)benzoyl]oxy}butanedioic acid](/img/structure/B15164928.png)
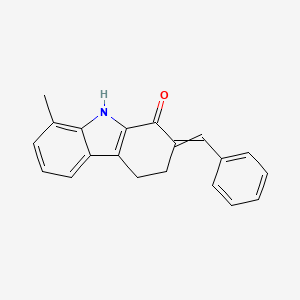
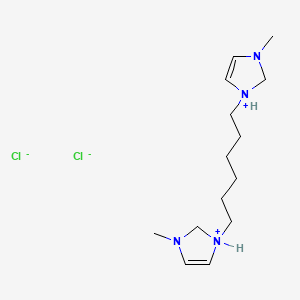
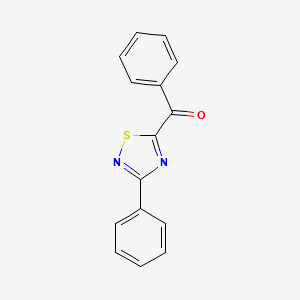
![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
